2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted at the 1-position with a 3,4-dimethylphenyl group and linked via an acetamide moiety to a 4-(trifluoromethoxy)phenyl ring. This structure is characteristic of kinase inhibitors or nucleotide analogs, where the pyrazolo-pyrimidine scaffold provides a planar heterocyclic system for target binding, while substituents modulate physicochemical and pharmacological properties .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O3/c1-13-3-6-16(9-14(13)2)30-20-18(10-27-30)21(32)29(12-26-20)11-19(31)28-15-4-7-17(8-5-15)33-22(23,24)25/h3-10,12H,11H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZNPMBUIVNNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide , also known by its CAS number 852451-32-2, belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This class has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest potential applications in cancer therapy and other therapeutic areas.
Structure and Properties
The molecular formula of this compound is C_{20}H_{18F_3N_5O, with a molecular weight of approximately 395.4 g/mol. The presence of a trifluoromethoxy group is notable for enhancing the compound's bioavailability and stability.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F3N5O |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 852451-32-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit various enzymes and receptors involved in cancer cell proliferation and survival pathways. This compound may act by:
- Inhibition of Kinases : Targeting specific kinases involved in signaling pathways that regulate cell growth and apoptosis.
- Induction of Apoptosis : Triggering programmed cell death through pathways involving caspases and Bcl-2 family proteins.
Research indicates that compounds with similar structures have shown significant anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess broad-spectrum anticancer properties. For instance, a related compound showed promising results against multiple cancer cell lines with selectivity ratios indicating higher efficacy against leukemia cells. The mechanism involved:
- Cell Cycle Arrest : Inducing G1 or S phase arrest in cancer cells.
- Apoptosis Induction : Enhancing apoptosis through the activation of caspase pathways.
Case Study Example :
A study evaluating the anticancer effects of similar compounds reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.7 to 39 μM across different cancer types, with specific potency noted against leukemia cell lines .
In vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on various human cancer cell lines. Results indicate:
- Significant Cytotoxicity : High levels of cytotoxicity were observed at low concentrations.
- Mechanistic Insights : Studies revealed that the compound activates apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
Comparative Analysis
To further understand the biological activity of this compound, a comparative analysis with other pyrazolo[3,4-d]pyrimidine derivatives was performed.
| Compound Name | IC50 (μM) | Targeted Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A (similar structure) | 0.0034 | Leukemia | PI3Kδ inhibition |
| Compound B | 0.09 | Non-small cell lung | EGFR inhibition |
| 2-(1-(3,4-dimethylphenyl)... | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
The target compound’s pyrazolo[3,4-d]pyrimidinone core is shared with several analogs, but substituent variations critically influence properties:
Table 1: Substituent Comparison
Key Observations:
- R1 Substituents: The 3,4-dimethylphenyl group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents like 4-fluorophenyl or amino-methyl groups . This may improve membrane permeability but could reduce solubility.
Physicochemical Properties
- Melting Points (MP): Analogs with bulkier substituents (e.g., chromenone in ) exhibit higher MPs (242–245°C), likely due to increased crystallinity. The target compound’s MP is unreported but expected to fall within 200–300°C based on structural similarity to .
- Molecular Weight (MW): The target compound’s MW is estimated at ~500–550 g/mol, comparable to (536 g/mol) but lower than chromenone derivatives (599 g/mol).
Preparation Methods
Preparation of 4,6-Dichloro-5-formylpyrimidine
The synthesis begins with 4,6-dichloro-5-formylpyrimidine, a critical intermediate for constructing the fused pyrazole ring. This compound is synthesized through formylation of 4,6-dichloropyrimidine using Vilsmeier-Haack conditions (POCl₃ and DMF).
Cyclization with 3,4-Dimethylphenylhydrazine
Reacting 4,6-dichloro-5-formylpyrimidine with 3,4-dimethylphenylhydrazine in anhydrous methanol at 0–5°C generates 4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the formyl carbon, followed by cyclization and aromatization (Scheme 1).
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 3,4-Dimethylphenylhydrazine | Methanol | 0–5°C | 2 h | 75% |
Hydrolysis to the 4-Oxo Derivative
The 4-chloro group is hydrolyzed to a ketone under basic conditions. Treating 4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine with aqueous sodium hydroxide (2 M) at reflux for 6 hours yields 1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 7.62–7.58 (m, 3H, aryl-H), 2.41 (s, 6H, CH₃), 12.1 (s, 1H, NH).
- HRMS (ESI) : m/z Calcd. for C₁₅H₁₄N₄O [M+H]⁺: 281.1142; Found: 281.1145.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety is introduced at position 5 via alkylation.
Alkylation with Ethyl Bromoacetate
1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is treated with ethyl bromoacetate and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours. This nucleophilic substitution installs the ethyl acetate group, yielding ethyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl bromoacetate | DMF | 60°C | 12 h | 68% |
Saponification to the Carboxylic Acid
The ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at room temperature for 4 hours, affording 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid.
Formation of the Acetamide Derivative
The carboxylic acid is converted to the target acetamide via activation and coupling.
Activation to Acyl Chloride
2-(1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid is treated with thionyl chloride (SOCl₂) at reflux for 2 hours to generate the corresponding acyl chloride.
Coupling with 4-(Trifluoromethoxy)aniline
The acyl chloride is reacted with 4-(trifluoromethoxy)aniline in dichloromethane (DCM) and triethylamine (TEA) at 0°C, followed by stirring at room temperature for 6 hours. This yields the final product, 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-(Trifluoromethoxy)aniline | DCM | 0°C → RT | 6 h | 82% |
Analytical Characterization
The final compound is validated using spectroscopic and chromatographic techniques:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.8 Hz, 2H, aniline-H), 7.45–7.41 (m, 3H, aryl-H), 6.98 (d, J = 8.8 Hz, 2H, aniline-H), 4.32 (s, 2H, CH₂), 2.43 (s, 6H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 158.2 (pyrimidine-C), 152.6 (CF₃O), 142.1–121.3 (aryl-C), 45.9 (CH₂), 20.1 (CH₃).
- HRMS (ESI) : m/z Calcd. for C₂₄H₂₁F₃N₅O₃ [M+H]⁺: 508.1598; Found: 508.1601.
Q & A
Basic: What are the key considerations for optimizing the synthetic route of this compound?
Answer:
The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core followed by introducing substituents (e.g., 3,4-dimethylphenyl and 4-(trifluoromethoxy)phenyl groups). Critical steps include:
- Cyclization conditions : Use of bases like triethylamine to promote ring closure (e.g., describes cyclization of 5-amino-1H-pyrazole-4-carboxamide derivatives).
- Temperature control : Maintaining 60–80°C during coupling reactions to avoid side products (noted in ).
- Purification : Chromatography (HPLC or flash column) and recrystallization to achieve >95% purity (referenced in ).
- Analytical validation : Confirm intermediates via LC-MS and final product purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: How can the molecular structure of this compound be rigorously characterized?
Answer:
Structural elucidation requires a multi-technique approach:
- X-ray crystallography : Resolve 3D conformation, bond angles, and intermolecular interactions ( highlights crystallography for pyrazolo[3,4-d]pyrimidine analogs).
- NMR spectroscopy : Assign protons (e.g., pyrazole ring protons at δ 8.1–8.3 ppm) and carbons (carbonyl groups at δ 165–170 ppm) ( provides NMR data for similar compounds).
- FTIR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~3300 cm⁻¹) ().
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How does the substitution pattern (e.g., trifluoromethoxy group) influence biological activity?
Answer:
The 4-(trifluoromethoxy)phenyl group enhances lipophilicity and metabolic stability, improving membrane permeability. Comparative SAR studies () show:
- Electron-withdrawing effects : The trifluoromethoxy group increases binding affinity to kinase targets (e.g., IC₅₀ values reduced by 2–3-fold compared to methoxy analogs).
- Steric effects : Bulkier substituents at the 3,4-dimethylphenyl position may reduce off-target interactions.
Methodology : - Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.
- Validate with SPR or ITC to measure binding kinetics (e.g., used SPR for target affinity analysis) .
Advanced: How can contradictory bioactivity data across in vitro and in vivo models be resolved?
Answer:
Discrepancies often arise from:
- Metabolic instability : Use hepatic microsome assays (e.g., human/rat liver microsomes) to identify rapid clearance ( highlights oxidation susceptibility).
- Solubility limitations : Measure logP (e.g., experimental vs. calculated) and reformulate using co-solvents (e.g., PEG-400) or nanoemulsions.
- Species-specific target variation : Cross-test in humanized cell lines or transgenic models.
Case example : reported higher in vitro IC₅₀ (5 µM) than in vivo efficacy (10 mg/kg dose); follow-up studies attributed this to prodrug activation .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
- Core scaffold modifications : Synthesize analogs with variations at positions 1 (aryl groups) and 5 (acetamide substituents) ().
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond donors/acceptors.
- Data clustering : Apply multivariate analysis (PCA or PLS) to correlate substituent properties (e.g., Hammett σ values) with activity ( compared >20 analogs in a QSAR model).
- In silico ADMET : Predict toxicity and bioavailability with tools like SwissADME .
Basic: What are the recommended protocols for assessing in vitro biological activity?
Answer:
- Kinase inhibition assays : Use ADP-Glo™ Kinase Assay (Promega) with recombinant kinases (e.g., EGFR, VEGFR) at 10 µM compound concentration ().
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) with 48–72 hr exposure ().
- Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages ().
- Dose-response curves : Generate IC₅₀ values using GraphPad Prism (4-parameter logistic model) .
Advanced: How can researchers address low solubility in aqueous buffers during formulation?
Answer:
- Co-solvent systems : Use DMSO (≤1%) combined with cyclodextrins (e.g., HP-β-CD) to enhance solubility ().
- Salt formation : Screen counterions (e.g., HCl, sodium) via pH-dependent solubility studies.
- Nanoformulation : Prepare liposomal or PLGA nanoparticles (e.g., solvent evaporation method) and characterize via DLS ().
- Pro-drug design : Introduce phosphate or ester groups cleaved in vivo (e.g., used acetylated derivatives) .
Advanced: What computational methods are most effective for predicting off-target interactions?
Answer:
- Reverse docking : Use SwissTargetPrediction or PharmMapper to screen against 3,000+ human proteins.
- Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) with GROMACS or AMBER.
- Thermodynamic integration : Calculate binding free energy (ΔG) for prioritized off-targets (e.g., cytochrome P450 enzymes).
- Experimental validation : Perform kinome-wide profiling (e.g., DiscoverX KINOMEscan) .
Basic: What are the stability challenges during long-term storage of this compound?
Answer:
- Hydrolysis susceptibility : Store lyophilized at -20°C under argon to prevent moisture ingress ().
- Oxidative degradation : Add antioxidants (e.g., BHT) in DMSO stock solutions.
- Light sensitivity : Use amber vials to protect the trifluoromethoxy group from UV degradation ().
- Stability testing : Conduct forced degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer:
- Cellular thermal shift assay (CETSA) : Heat-shock treated lysates to assess target protein stabilization ().
- Photoaffinity labeling : Synthesize probes with diazirine or benzophenone tags for pull-down assays ().
- In vivo imaging : Use fluorescently tagged analogs (e.g., Cy5 conjugation) for biodistribution studies ().
- Transcriptomics : RNA-seq to identify downstream pathway modulation (e.g., MAPK/STAT3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
